![molecular formula C20H40O3 B098053 2-Hydroxyeicosanoic acid CAS No. 16742-48-6](/img/structure/B98053.png)
2-Hydroxyeicosanoic acid
Overview
Description
2-Hydroxyeicosanoic acid, also known as 2-Hydroxy C20:0 fatty acid or alpha-Hydroxyarachidic acid, is a long-chain fatty acid that is arachidic (icosanoic) acid substituted at position 2 by a hydroxy group . It is functionally related to an icosanoic acid and is a conjugate acid of a 2-hydroxyarachidate . This compound has potential anti-inflammatory, neuroprotective, bactericidal, and anticancer properties .
Molecular Structure Analysis
The molecular formula of this compound is C20H40O3 . The InChI representation is InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23/h19,21H,2-18H2,1H3,(H,22,23)
. The Canonical SMILES representation is CCCCCCCCCCCCCCCCCC(C(=O)O)O
.
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 328.5 g/mol .
Scientific Research Applications
Lipid Studies
2-Hydroxyicosanoic acid is used in lipid studies . Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins, monoglycerides, diglycerides, triglycerides, phospholipids, and others. The main biological functions of lipids include storing energy, signaling, and acting as structural components of cell membranes .
Anti-Inflammatory Applications
This compound has potential anti-inflammatory applications . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Anti-inflammatory agents can reduce inflammation and may be used in the treatment of inflammatory diseases .
Neuroprotective Applications
2-Hydroxyicosanoic acid also has potential neuroprotective applications . Neuroprotection refers to the relative preservation of neuronal structure and/or function. In the case of an ongoing insult (a neurodegenerative insult), the relative preservation of neuronal integrity implies a reduction in the rate of neuronal loss over time .
Bactericidal Applications
It has been suggested that 2-Hydroxyicosanoic acid has bactericidal potential . Bactericidal substances kill bacteria, and are commonly used in sterilization procedures and in antibiotics .
Anticancer Potential
Finally, 2-Hydroxyicosanoic acid has been suggested to have anticancer potential . This means it could potentially be used in the treatment of cancer, although more research is needed in this area .
Future Directions
Mechanism of Action
Target of Action
2-Hydroxyicosanoic acid, also known as 2-Hydroxy C20:0 fatty acid, is a synthetic compound with potential anti-inflammatory, neuroprotective, bactericidal, and anticancer properties
Mode of Action
Its anti-inflammatory, neuroprotective, bactericidal, and anticancer potential suggest that it may interact with various cellular targets to modulate these processes .
Biochemical Pathways
Eicosanoids, a class of compounds derived from arachidonic acid, are known to be involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states . As a hydroxyeicosanoic acid, 2-Hydroxyicosanoic acid may potentially influence these pathways.
Pharmacokinetics
As a very hydrophobic molecule, it is practically insoluble, which may impact its bioavailability .
Result of Action
Its potential anti-inflammatory, neuroprotective, bactericidal, and anticancer properties suggest that it may have broad effects on cellular function .
Action Environment
It is recommended to store the compound at -20°c under desiccating conditions .
properties
IUPAC Name |
2-hydroxyicosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYLXYEVLGWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937331 | |
Record name | 2-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16742-48-6 | |
Record name | 2-Hydroxyeicosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016742486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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